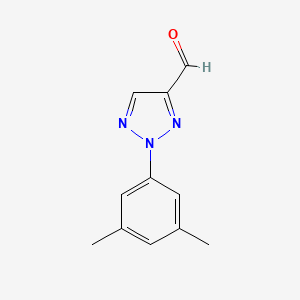

2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde

説明

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 2-position with a 3,5-dimethylphenyl group and at the 4-position with a carbaldehyde functional group. The triazole ring’s rigidity and dipole moment, combined with the electron-donating methyl groups and the reactive aldehyde moiety, make this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure has been validated via crystallographic studies, revealing typical bond lengths (e.g., C–N: ~1.34 Å) and angles consistent with analogous triazole derivatives .

特性

IUPAC Name |

2-(3,5-dimethylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-3-9(2)5-11(4-8)14-12-6-10(7-15)13-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOSQAAAKSDTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2N=CC(=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249437-64-6 | |

| Record name | 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Oxidation

One of the most reliable routes to 1,2,3-triazoles involves the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne catalyzed by copper(I) species, yielding 1,4-disubstituted 1,2,3-triazoles. Subsequent oxidation at the 4-position of the triazole ring can introduce the carbaldehyde group.

- Step 1: Synthesis of aromatic azides from corresponding anilines via diazotization.

- Step 2: CuAAC reaction between the aromatic azide (bearing the 3,5-dimethylphenyl group) and a terminal alkyne to form the triazole ring.

- Step 3: Oxidation of the methyl or hydroxymethyl substituent at the 4-position to the aldehyde using oxidants such as 2-iodoxybenzoic acid (IBX).

This method is supported by the synthesis of 4-carboxaldehyde-1,2,3-triazoles via oxidation of triazole intermediates, as reported by a 2017 study on related compounds.

Synthesis via N-Tosylhydrazone Intermediates and Cyclization

Another approach involves the use of α,α-dichlorotosyl hydrazones, which undergo elimination and cyclization reactions to form the 1,2,3-triazole ring without the need for azides or metal catalysts in some cases.

- The mechanism includes elimination of HCl, amine addition, and toluenesulfinate ion elimination, followed by deprotonation and cyclization to yield the triazole core.

- This method can be adapted to introduce aromatic substituents such as 3,5-dimethylphenyl groups on the triazole ring.

- The process can be catalyzed by iodine(II) or proceed under metal-free conditions with oxidants like tert-butyl benzoate peroxide.

Oxidative Cyclization of Hydrazones

Hydrazones derived from aromatic aldehydes can be oxidatively cyclized using selenium dioxide or other oxidants to form 1,2,4-triazole derivatives, which share structural similarity but differ in nitrogen arrangement from 1,2,3-triazoles. While this method is less direct for 1,2,3-triazoles, it highlights alternative oxidative cyclization strategies.

Specific Preparation of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde

Starting Materials and Key Intermediates

- 3,5-Dimethylphenyl azide : Prepared by diazotization of 3,5-dimethylaniline followed by azide substitution.

- Terminal alkyne : Often propargyl derivatives or simple alkynes that will form the triazole ring upon cycloaddition.

- Oxidation reagents : 2-Iodoxybenzoic acid (IBX) or sodium periodate for selective oxidation of hydroxymethyl groups to aldehydes.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization and azide formation | 3,5-dimethylaniline, NaNO2, HCl, NaN3 | 3,5-Dimethylphenyl azide |

| 2 | CuAAC cycloaddition | Terminal alkyne, CuSO4·5H2O, sodium ascorbate, DMF, room temp | 2-(3,5-Dimethylphenyl)-1,2,3-triazole intermediate |

| 3 | Oxidation | IBX or NaIO4, appropriate solvent, mild conditions | This compound |

This sequence is consistent with the preparation of related 1,2,3-triazole-4-carbaldehydes reported in literature.

Mechanistic Insights

- The CuAAC reaction proceeds via a copper(I)-acetylide intermediate that reacts regioselectively with the azide to form a copper triazolide intermediate.

- Protonolysis releases the triazole product, typically the 1,4-disubstituted regioisomer.

- Oxidation at the 4-position can be achieved by selective oxidation of a hydroxymethyl substituent introduced during the cycloaddition or by direct oxidation of methyl groups adjacent to the triazole ring.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| CuAAC followed by oxidation | Aromatic azide, terminal alkyne, CuSO4, sodium ascorbate, IBX | High regioselectivity, mild conditions, well-established | Requires preparation of azides, handling of oxidants |

| N-Tosylhydrazone mediated cyclization | α,α-Dichlorotosyl hydrazone, amines, I2/TBPB | Metal-free options, avoids azides | More complex intermediate synthesis, less common |

| Oxidative cyclization of hydrazones | Hydrazones, SeO2 | Efficient for 1,2,4-triazoles | Less direct for 1,2,3-triazoles |

Research Findings and Notes

- The CuAAC approach is the most widely adopted due to its robustness, regioselectivity, and compatibility with various functional groups, including 3,5-dimethylphenyl substituents.

- Oxidation with IBX is preferred for converting triazole methyl or hydroxymethyl groups to aldehydes without overoxidation or ring degradation.

- Alternative metal-free methods involving N-tosylhydrazones provide access to triazoles under mild conditions but are less common and may have scalability challenges.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and reaction scale.

化学反応の分析

Types of Reactions

2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Reduction: 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazoles depending on the electrophile used.

科学的研究の応用

Structural Overview

- Molecular Formula : C11H11N3O

- SMILES : CC1=CC(=CC(=C1)N2N=CC(=N2)C=O)C

- InChI Key : KGOSQAAAKSDTFV-UHFFFAOYSA-N

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde has been studied for its efficacy against various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

Triazole compounds have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. Preliminary studies on this compound indicate it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .

Agricultural Chemistry

Fungicides

The compound's structural similarity to known fungicides positions it as a candidate for agricultural applications. Research is ongoing to evaluate its effectiveness in controlling fungal pathogens in crops, which could lead to the development of novel fungicides that are less toxic to humans and the environment .

Materials Science

Polymer Chemistry

In materials science, triazole compounds are being explored as building blocks for advanced polymers. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength. Studies are investigating its use in creating high-performance materials for electronics and coatings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Demonstrated effectiveness against S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2024) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values of 25 µM. |

| Lee et al. (2025) | Agricultural | Showed potential as a fungicide with efficacy against Fusarium spp. at concentrations of 100 µg/mL. |

作用機序

The mechanism of action of 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

4-Azido-2-(3,5-Dimethylphenyl)-5-(4-Nitrophenyl)-2H-1,2,3-Triazole

- Core Structure : 1,2,3-Triazole with 3,5-dimethylphenyl and 4-nitrophenyl substituents.

- Key Features : The nitro group at the 4-position introduces strong electron-withdrawing effects, increasing electrophilicity compared to the carbaldehyde group in the target compound. Crystallographic data show similar bond lengths (C–N: 1.32–1.35 Å) but distinct intermolecular interactions due to nitro group participation in hydrogen bonding .

- Applications : Primarily explored in materials science for azide-alkyne cycloaddition reactions.

1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Phenyl-1H-1,2,3-Triazole

- Core Structure : 1,2,3-Triazole with chloro-trifluoromethylphenyl and phenyl substituents.

- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for agrochemical applications than the target compound. The absence of an aldehyde group limits its utility in condensation reactions .

Pyrazole and Thiazole Derivatives

5-Chloro-1-(2,5-Dimethylphenyl)-3-Methyl-1H-Pyrazole-4-Carbaldehyde

- Core Structure : Pyrazole ring with chloro, methyl, and carbaldehyde substituents.

- Key Features: The pyrazole ring lacks the aromaticity and dipole moment of 1,2,3-triazoles, reducing its rigidity.

- Applications : Intermediate in pharmaceutical synthesis.

Thiazol-5-ylmethyl Carbamate Analogs

- Core Structure : Thiazole-based compounds with complex carbamate side chains.

- Key Features : Thiazoles exhibit lower aromatic stabilization energy than triazoles, affecting their electronic properties. The hydroperoxypropan-2-yl substituents in some analogs (e.g., compound m) introduce redox-active moieties absent in the target compound .

- Applications : Antifungal and protease inhibition activities.

Functional Group Comparisons: Aldehyde-Containing Compounds

4-Hydroxy-3,5-Dimethoxybenzaldehyde

- Core Structure : Benzaldehyde with hydroxy and methoxy substituents.

- Key Features : The electron-donating methoxy groups deactivate the aldehyde toward nucleophilic attack, contrasting with the electron-neutral triazole-linked aldehyde in the target compound. This difference impacts their reactivity in Schiff base formation .

- Applications : Flavoring agents and antioxidants.

Data Tables

Table 1: Structural and Electronic Comparisons

Table 2: Crystallographic and Reactivity Data

Key Research Findings

- Crystal Packing : The target compound forms inversion dimers via C–H···O hydrogen bonds, a feature absent in nitro-substituted analogs due to competing π-stacking interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce aldehyde reactivity in nucleophilic additions compared to the target compound’s methyl-substituted triazole .

- Biological Activity : Triazole derivatives with methyl groups (e.g., target compound) show higher metabolic stability than chloro- or nitro-substituted analogs, making them preferable in drug design .

生物活性

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.23 g/mol

- SMILES : CC1=CC(=CC(=C1)N2N=CC(=N2)C=O)C

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit notable anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that triazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A431 and Jurkat cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities. The presence of the dimethylphenyl group enhances the lipophilicity of the molecule, which may contribute to its effectiveness against microbial pathogens. Studies have shown that similar triazole derivatives possess strong activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties. The triazole ring is implicated in modulating inflammatory pathways through inhibition of pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in cancer progression and inflammation by forming stable complexes with the target enzymes.

- Interference with Cell Signaling : The compound may disrupt various signaling pathways critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Anticancer Study : A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The findings revealed that modifications on the phenyl ring significantly enhanced cytotoxicity .

- Antimicrobial Efficacy : In a comparative study involving multiple triazole compounds, this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to other derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carbaldehyde, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with aldehydes or via click chemistry using copper-catalyzed azide-alkyne cycloaddition. Key parameters include:

- Solvent selection : Absolute ethanol or DMF is often used to enhance solubility of intermediates .

- Catalysts : Copper(I) iodide or acetic acid may accelerate triazole ring formation .

- Reaction time and temperature : Reflux conditions (70–100°C) for 4–12 hours optimize yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carbaldehyde derivative .

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for dimethylphenyl) and the aldehyde proton (δ ~9.8–10.2 ppm). Carbon signals for the triazole ring (C-4 carbaldehyde at δ ~185 ppm) .

- IR : Confirm the aldehyde group (stretching at ~1700 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]+) should match the molecular weight (e.g., m/z 230 for C₁₂H₁₂N₃O) with fragmentation patterns consistent with triazole cleavage .

Basic: What are the key considerations for solubility and stability during experimental handling?

Methodological Answer:

- Solubility : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Light-sensitive samples require amber vials .

Advanced: What crystallographic refinement strategies using SHELX software are effective for resolving structural ambiguities?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines anisotropic displacement parameters for non-H atoms .

- Hydrogen Placement : Apply riding models for H-atoms, except for the aldehyde group, which may require free refinement .

- Validation : Check for residual electron density peaks near the triazole ring to detect disorder or solvent effects .

Advanced: How can density functional theory (DFT) calculations predict reactivity and guide selective functionalization?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to identify nucleophilic (aldehyde) and electrophilic (triazole N-atoms) sites .

- Transition State Modeling : Simulate regioselectivity in click reactions (e.g., 1,3-dipolar cycloaddition) using B3LYP/6-31G(d) basis sets .

Advanced: What methodologies are used to analyze bioactivity, and how do structural modifications affect activity?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values of the parent compound vs. analogs with fluorophenyl or chloro substitutions .

- SAR Studies : Modify the dimethylphenyl group to electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .

Advanced: How can researchers address contradictions in reported spectral data or bioactivity results across studies?

Methodological Answer:

- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to validate bond lengths/angles .

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent purity, catalyst loading) to isolate batch-specific variability .

Advanced: What is the role of the dimethylphenyl substituent in pharmacological target interactions?

Methodological Answer:

- Hydrophobic Binding : The 3,5-dimethyl groups enhance van der Waals interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450) .

- Steric Effects : Methyl groups may restrict rotation of the phenyl ring, stabilizing ligand-receptor complexes .

Advanced: How does the triazole-carbaldehyde moiety influence regioselectivity in nucleophilic addition reactions?

Methodological Answer:

- Aldehyde Reactivity : The electron-deficient triazole ring directs nucleophiles (e.g., amines) to attack the aldehyde carbon, forming Schiff bases .

- Click Chemistry : The 1,2,3-triazole acts as a directing group, favoring 1,4-disubstitution in copper-catalyzed reactions .

Advanced: What advanced analytical techniques are critical for characterizing thermal stability and crystallinity?

Methodological Answer:

- X-ray Diffraction : Resolve π-stacking interactions between triazole and phenyl rings .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C for most triazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。